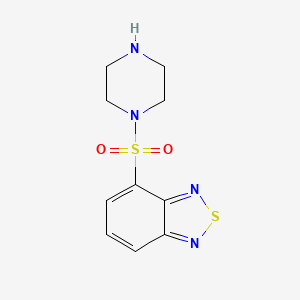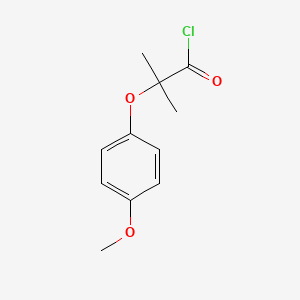
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride involves the application of 2-(4-methoxyphenoxy) propionic acid (HPMP) to prepare its alkylated and esterified derivatives . The structure of these substituted derivatives was characterized by NMR and IR for ensuring their individual modification .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride was determined by single-crystal X-ray diffraction . The complex crystallizes in the orthorombic space group Pbca .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride were studied in the context of its sweetness inhibitory effect . The electronic tongue was used to predict the sweetness inhibitory effect of the derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride include its molecular weight of 196.20 g/mol . It is a carboxylic acid and an aromatic ether .Aplicaciones Científicas De Investigación
1. Organic Synthesis
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride has been utilized in the synthesis of various organic compounds. For instance, it has been involved in the preparation of 1-Methoxy-2-(4-methoxyphenoxy)benzene, which is significant in Ullman ether formation and Ullman coupling reactions, commonly used in organic chemistry for creating ether bonds between aryl halides (Buck & Song, 2005).
2. Thermochemistry and Calorimetry
In thermochemical studies, derivatives of 4-methoxyphenol, a component of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, have been analyzed for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, revealing insights into the structural fragments of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
3. Natural Compound Synthesis
This compound has also been instrumental in the synthesis of naturally occurring compounds with biological activities. For example, it has been used in the total synthesis of Phenoxan, a compound discovered to have anti-HIV activity (Garey et al., 1995).
4. Chiral Synthesis
Chiral synthesis, which is crucial in pharmaceutical and biochemical research, has employed 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. It has been used in the synthesis of enantiomers of specific molecules, demonstrating its versatility in creating stereochemically complex structures (Takano et al., 1992).
5. Environmental Chemistry
In environmental chemistry, derivatives of 4-Methoxyphenol have been studied for their transformation and metabolism in biological systems, contributing to understanding the fate of chemical compounds in the environment (Guarna et al., 1983).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the sweet taste receptors . This compound has been shown to interact with these receptors and modulate their activity, thereby influencing the perception of sweetness .
Mode of Action
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride acts as a selective competitive inhibitor of sweet taste . It reduces the intensity of sweetness perceived from various sweeteners when present in mixtures . The compound’s mode of action suggests that it may bind to the same site on the sweet taste receptors as the sweeteners, thereby preventing them from activating the receptor .
Biochemical Pathways
It is known that sweet taste perception involves multiple receptor types and transduction mechanisms . By inhibiting sweet taste receptors, this compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and propylene glycol suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the reduction in sweetness intensity of various sweeteners . This effect is significant for most sweeteners but is less pronounced for certain ones such as monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin .
Action Environment
The action of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride can be influenced by environmental factors. For instance, its inhibitory effect on sweetness can be enhanced by pre-rinsing the mouth with a solution of the compound . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as concentration, exposure time, and possibly pH and temperature.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELRKBKJAKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242826 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
CAS RN |
4878-04-0 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4878-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)
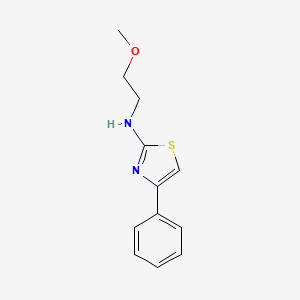

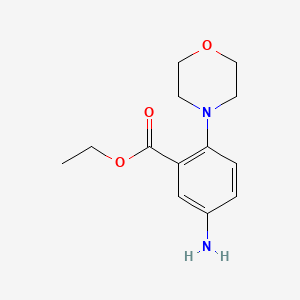
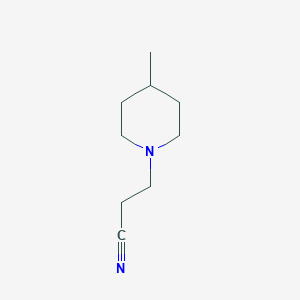
![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

